

In-Depth Technical Guide to the Chemical Structure of Trimelamol

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for **Trimelamol**. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Chemical Identity

Trimelamol, a synthetic derivative of trimethylmelamine, is recognized for its antineoplastic properties. Its chemical identity is established through various nomenclature and registry systems.

Table 1: Chemical Identifiers for **Trimelamol**

Identifier	Value
IUPAC Name	[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol
CAS Number	64124-21-6
Molecular Formula	С9Н18N6O3
SMILES	CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO
InChI Key	MHVFYGIQJNFWGQ-UHFFFAOYSA-N



Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Trimelamol** are crucial for its formulation and clinical application. A summary of these quantitative data is presented below.

Table 2: Physicochemical and Pharmacokinetic Data for **Trimelamol**

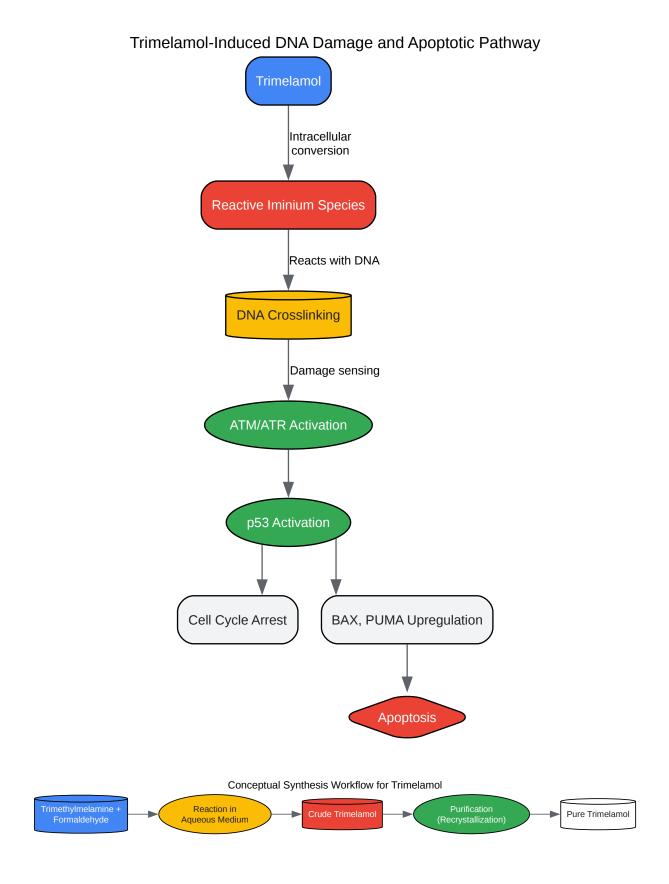
Property	Value
Molecular Weight	258.28 g/mol
Exact Mass	258.14403846 Da
Elemental Analysis	C: 41.85%, H: 7.02%, N: 32.54%, O: 18.58%
Solubility	Sufficiently soluble in aqueous solutions for parenteral administration.
Half-life (pH 7.5)	120 minutes

Mechanism of Action: DNA Crosslinking and Apoptosis Induction

Trimelamol functions as an alkylating agent, exerting its cytotoxic effects through the crosslinking of DNA. This process does not necessitate metabolic activation. The proposed mechanism involves the formation of a reactive iminium species, which subsequently crosslinks DNA strands. This DNA damage triggers a cellular response cascade, ultimately leading to programmed cell death (apoptosis).

The signaling pathway initiated by **Trimelamol**-induced DNA damage is a complex process involving damage sensors, transducer kinases, and effector proteins. The cell recognizes the DNA lesions, which leads to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These kinases then phosphorylate a series of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transactivating pro-apoptotic genes like BAX and PUMA.





Click to download full resolution via product page







 To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Structure of Trimelamol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217834#what-is-the-chemical-structure-of-trimelamol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com